3'-Methyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyran ring system, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Construction of the Pyran Ring: The pyran ring can be synthesized via a cyclization reaction involving a suitable dihydroxy compound and an aldehyde.
Spiro Compound Formation: The final step involves the spirocyclization, where the indole and pyran rings are fused together through a spiro atom.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system is known to bind with high affinity to various biological targets, modulating their activity and leading to the desired therapeutic effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring system and exhibit similar biological activities.
Spiro Compounds: Other spiro compounds, such as spirooxindoles, also feature a spirocyclic structure and are studied for their bioactivity.
Uniqueness
What sets 3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique combination of the indole and pyran ring systems, which imparts distinct chemical and biological properties . This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-O'-methyl 5-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C22H22N2O6/c1-5-11-24-15-10-8-7-9-14(15)22(21(24)27)16(20(26)29-12-6-2)13(3)30-18(23)17(22)19(25)28-4/h5-10H,1-2,11-12,23H2,3-4H3 |
InChI Key |
JYKBDGBQBQCDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C(=O)OC)C(=O)OCC=C |
Origin of Product |
United States |
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